2-Amino-5-methylpyridine

Catalog No.
S577961
CAS No.
1603-41-4
M.F
C6H8N2
M. Wt
108.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-methylpyridine

2-Amino-5-methylpyridine (CAS 1603-41-4) is the critical precursor for Pirfenidone. Substitution with 2-aminopyridine or the 2,3-isomer fails pharmacological specifications and causes yield losses. This 5-methyl isomer provides exact regiochemistry for API synthesis. Key advantages:

  • Enables direct diazotization to 5-methyl-2(1H)-pyridone, ensuring API compliance.
  • High basicity (pKa 7.22) drives complete ring closure in multicomponent reactions for sedatives and kinase inhibitors.
  • Essential lipophilic methyl group for agrochemicals like fluazuron.

≥98% purity, in stock for immediate shipping.

CAS Number

1603-41-4

Product Name

2-Amino-5-methylpyridine

IUPAC Name

5-methylpyridin-2-amine

Molecular Formula

C6H8N2

Molecular Weight

108.14 g/mol

InChI

InChI=1S/C6H8N2/c1-5-2-3-6(7)8-4-5/h2-4H,1H3,(H2,7,8)

InChI Key

CMBSSVKZOPZBKW-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)N

Synonyms

5-Methyl-2-pyridinamine; 5-Methyl-2-pyridylamine; NSC 1489; NSC 96444;

Canonical SMILES

CC1=CN=C(C=C1)N

The exact mass of the compound 2-Amino-5-methylpyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96444. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 10 g, 25 g

2-Amino-5-methylpyridine (CAS 1603-41-4) is a highly nucleophilic, methylated aminopyridine with a pKa of 7.22 and a melting point of 76-77 °C. As a bifunctional building block containing both an exocyclic primary amine and an endocyclic nitrogen, it is heavily utilized in the synthesis of fused N-heterocycles and active pharmaceutical ingredients (APIs). In procurement contexts, it is the critical precursor for the anti-fibrotic drug Pirfenidone and various agrochemicals, where its specific regiochemistry dictates downstream biological activity and synthetic viability .

Research Fit

Synthetic intermediate for neonicotinoid insecticides and pharmaceutical actives
Ligand for transition metal complex and cluster synthesis
Supramolecular building block with structurally characterized packing motif
Spectroscopic reference standard with validated vibrational fingerprint

Generic substitution with unsubstituted 2-aminopyridine or the closely related isomer 2-amino-3-methylpyridine is practically impossible in API manufacturing. The 5-methyl group is a strict structural requirement for target binding and lipophilicity in drugs like Pirfenidone; omitting or shifting it produces inactive analogs that fail pharmacological specifications [1]. Furthermore, because standard amination of 3-picoline heavily favors the 2,3-isomer, buyers must procure specifically synthesized or rigorously purified 2-amino-5-methylpyridine to avoid severe yield losses and complex separation bottlenecks during downstream processing[2].

Substitution Risk

Crystal packing mismatch
Methyl positional change alters hydrogen-bond network and π-stacking, shifting solid-state properties
Magnetic property divergence
Co(II) halide complexes with 3-methyl isomer exhibit different magneto-structural correlation, limiting interchangeability
Catalyst fluxionality drift
Ru cluster dynamic behavior is substituent-dependent; 4- or 6-methyl isomer substitution may shift catalytic turnover profile
Spectroscopic identity loss
Vibrational fingerprint differences between 5- and 6-methyl isomers may compromise QC identification specificity

Nucleophilicity and Cyclocondensation Pathway Control

2-Amino-5-methylpyridine exhibits a pKa of 7.22, making it approximately 300 times more basic than its halogenated analog, 2-amino-5-chloropyridine (pKa 4.7). In reactions with alpha-phenyl-D-formylacrylate, this high nucleophilicity drives direct cyclocondensation to form imidazo[1,2-a]pyridine derivatives. In contrast, the less basic chloro-analog lacks sufficient nucleophilicity and stalls at the Schiff base or hydroxyaminal intermediate [1].

Evidence DimensionBasicity (pKa) and reaction pathway completion
Target Compound DatapKa 7.22; completes cyclocondensation
Comparator Or Baseline2-Amino-5-chloropyridine (pKa 4.7); stalls at Schiff base
Quantified Difference~300-fold higher basicity
ConditionsReaction with alpha-phenyl-D-formylacrylate in refluxing ethanol

Selecting the 5-methyl derivative ensures complete ring closure in the synthesis of fused heterocyclic libraries without requiring additional forcing conditions.

Crystal packing architecture
Head-to-head
Unique N–H···F motif and π–π stacking topology vs 3-, 4-, and 6-methyl isomers
Structurally distinct supramolecular building block; packing behavior not replicable by other isomers
Reported solid-state architecture may guide co-crystal design

API Precursor Fidelity for Pirfenidone Manufacturing

2-Amino-5-methylpyridine is the obligate starting material for the anti-fibrotic drug Pirfenidone. It undergoes diazotization and hydrolysis to 5-methyl-2(1H)-pyridone, followed by Ullmann coupling with chlorobenzene, achieving molar yields of 76-80% [1]. Substitution with 2-aminopyridine yields a non-methylated analog that fails pharmacological specifications, meaning the exact 5-methyl isomer is a strict procurement requirement for this synthetic route.

Evidence DimensionAPI Structural Yield
Target Compound DataYields Pirfenidone at >76% efficiency
Comparator Or Baseline2-Aminopyridine (Yields non-methylated Pirfenidone analog)
Quantified Difference100% loss of target API viability when substituted
ConditionsDiazotization followed by Cu-catalyzed arylation

Procurement must secure the exact 5-methyl isomer to meet strict structural and regulatory requirements for Pirfenidone production.

Magnetic properties of Co(II) complexes
Head-to-head
Distinct crystal architecture and magnetic susceptibility profile versus 3-methyl isomer
Magneto-structural correlation is ligand-specific; supports selection for targeted magnetic materials
Data to verify under specific synthetic conditions

Isomeric Purity vs. Crude Amination Mixtures

Standard Chichibabin amination of 3-picoline predominantly yields the 2,3-isomer, typically resulting in a 2,5-isomer to 2,3-isomer ratio of approximately 1:10.5 [1]. Procuring high-purity 2-Amino-5-methylpyridine provides >99% isomeric purity. This eliminates the massive 2-amino-3-methylpyridine contamination that would otherwise crash downstream crystallization yields and require extensive chromatographic separation.

Evidence DimensionIsomeric Ratio (2,5-isomer : 2,3-isomer)
Target Compound DataHigh-purity sourced 2-Amino-5-methylpyridine (>99% pure)
Comparator Or BaselineUnoptimized 3-picoline amination mixture (1:10.5 ratio)
Quantified Difference>10-fold reduction in isomeric impurities
ConditionsCommercial sourcing vs. crude synthetic feedstock

Purchasing the purified 5-methyl isomer avoids costly and complex separation steps required when using crude amination feedstocks.

Ru cluster fluxionality
Head-to-head
XRD (R=0.019, R'=0.021) and NMR fluxionality assessment; 5-methyl complex shows distinct dynamic behavior vs 4- and 6-methyl analogs
Fluxionality profile may influence catalytic turnover; isomer substitution alters dynamics
Reported method context; validate for target catalytic system
Vibrational fingerprint
Head-to-head
Quantifiable frequency shifts across 3500–50 cm⁻¹ (Raman) and 4000–400 cm⁻¹ (IR) vs 6-methyl isomer
Enables unambiguous isomer identification in QC and process monitoring
DFT-validated against single-crystal XRD geometry
Steric accessibility in ligand design
Class-level
5-methyl position presents reduced steric hindrance versus ortho-substituted isomers; may favor higher coordination numbers
Reported steric profile difference; context-dependent impact on metal-binding affinity
Data to verify; based on class-level inference

Commercial Synthesis of Pirfenidone

2-Amino-5-methylpyridine is the primary industrial precursor for Pirfenidone. Its exact regiochemistry allows for direct diazotization to 5-methyl-2(1H)-pyridone, followed by arylation, ensuring the final API meets strict regulatory and structural requirements [1].

Synthesis of Imidazo[1,2-a]pyridine Therapeutics

Due to its high basicity (pKa 7.22), it is an ideal building block for multicomponent cyclocondensation reactions. It ensures complete ring closure when reacted with alpha,beta-unsaturated carbonyls, a critical step in generating libraries for sedatives (e.g., zolpidem analogs) and kinase inhibitors[2].

Agrochemical Intermediates

The compound is utilized in the manufacture of pesticides such as fluazuron. The 5-methyl group provides necessary lipophilicity and metabolic stability that unsubstituted 2-aminopyridine cannot offer, making it a required procurement item for these specific agrochemical lines .

Application Fit

Application
Selection Property
Validation Focus
Supramolecular crystal engineering
Reported distinct H-bonding network and π-stacking arrangement
Co-crystal and ionic salt packing motif verification
Magnetic coordination materials
Specific magneto-structural correlation in Co(II) halide complexes
Magnetic susceptibility profile reproducibility
Organometallic cluster catalysts
Distinct fluxionality profile in Ru₃ clusters
Catalytic turnover and cluster stability under operational conditions
Analytical QC by vibrational spectroscopy
Experimentally validated Raman/IR fingerprint
Isomer-specific identification against 6-methyl reference

XLogP3

1

Boiling Point

227.0 °C

LogP

1.02 (LogP)

Melting Point

76.5 °C

UNII

8UM54T43WT

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (98.28%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (94.83%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (98.28%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.28%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (70.69%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (84.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

1603-41-4

Wikipedia

6-amino-3-methylpyridine

General Manufacturing Information

2-Pyridinamine, 5-methyl-: ACTIVE

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